molecular formula C9H16 B090143 6,6-Dimethylbicyclo[3.1.1]heptane CAS No. 127-92-4

6,6-Dimethylbicyclo[3.1.1]heptane

Cat. No. B090143
CAS RN: 127-92-4
M. Wt: 124.22 g/mol
InChI Key: UCZTUROBDISEKY-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptane, commonly known as norbornane, is a bicyclic hydrocarbon molecule with the chemical formula C7H12. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. Norbornane is widely used in scientific research due to its unique chemical properties and applications in various fields.

Mechanism Of Action

Norbornane does not have any known mechanism of action as it is not used as a drug or medication. However, it is known to have a stable and rigid structure that makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules.

Biochemical And Physiological Effects

Norbornane does not have any known biochemical or physiological effects as it is not used as a drug or medication. However, it is known to be non-toxic and relatively inert, making it safe to handle and use in laboratory experiments.

Advantages And Limitations For Lab Experiments

Norbornane has several advantages and limitations for use in laboratory experiments. Its stable and rigid structure makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules. It is also non-toxic and relatively inert, making it safe to handle and use in laboratory experiments. However, it is insoluble in water and requires organic solvents for use in experiments, which can limit its applications in certain fields.

Future Directions

There are several future directions for research involving norbornane, including its use as a building block for the synthesis of new materials, as a model system for studying the behavior of cyclic hydrocarbons in biological systems, and as a reference compound for new analytical techniques. Additionally, further research is needed to explore the potential applications of norbornane in fields such as drug discovery, materials science, and environmental chemistry.

Scientific Research Applications

Norbornane has numerous applications in scientific research, including its use as a model system for studying the behavior of cyclic hydrocarbons, as a solvent for organic reactions, and as a building block for the synthesis of complex organic molecules. It is also used as a reference compound in NMR spectroscopy and as a standard for gas chromatography.

properties

CAS RN

127-92-4

Product Name

6,6-Dimethylbicyclo[3.1.1]heptane

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C9H16/c1-9(2)7-4-3-5-8(9)6-7/h7-8H,3-6H2,1-2H3

InChI Key

UCZTUROBDISEKY-UHFFFAOYSA-N

SMILES

CC1(C2CCCC1C2)C

Canonical SMILES

CC1(C2CCCC1C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 13 g of (1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydropyran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane 14 [Jap. Unexamined Pat. Pub. No. 13551/1983] in 130 ml of dichloromethane is added 9.9 ml of triethylamine in a stream of nitrogen and then 6.16 g of methanesulfonyl chloride is dropwise added at -20° C., and the resulting mixture is stirred at the same temperature for 15 minutes. The reaction mixture is diluted with ether, washed with water, a saturated aqueous solution of ammonium chloride and a saturated sodium chloride aqueous solution successively, dried over sodium sulfate, and evaporated under reduced pressure to give 16 g of the titled compound 14a, of which the physical constant is as follows.
Name
(1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydropyran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 13 g of (1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydrofuran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane 14 [Jap. Unexamined Pat. Pub. No. 13551/1983] in 130 ml of dichloromethane is added 9.9 ml of triethylamine in a stream of nitrogen and then 6.16 g of methanesulfonyl chloride is dropwise added at -20° C., and the resulting mixture is stirred at the same temperature for 15 minutes. The reaction mixture is diluted with ether, washed with water, a saturated aqueous solution of ammonium chloride and a saturated sodium chloride aqueous solution successively, dried over sodium sulfate, and evaporated under reduced pressure to give 16 g of the titled compound 14a, of which the physical constant is as follows.
Name
(1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydrofuran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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